Positional Isomer Differentiation: 6-(Furan-2-yl)pyridin-3-yl vs. 5-(Furan-2-yl)pyridin-3-yl Substitution Patterns
The target compound carries the furan-2-yl group at the 6-position of the pyridine ring, whereas the closely catalogued analog N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS 2034536-18-8) places the identical substituent at the pyridine 5-position . No direct head-to-head bioactivity comparison is available in the public domain. However, in the structurally related cholinesterase inhibitor series, shifting the benzylpyridinium attachment from pyridin-3-ylmethyl to pyridin-4-ylmethyl altered BChE IC50 values by factors ranging from 2-fold to >50-fold across the compound panel (range: 0.054–2.7 µM) [1], establishing that pyridine substitution position is a critical determinant of potency in this scaffold. Users screening positional isomers should anticipate divergent activity profiles.
| Evidence Dimension | Substitution position on central pyridine ring |
|---|---|
| Target Compound Data | 6-(furan-2-yl)pyridin-3-yl (CAS 2034434-17-6) |
| Comparator Or Baseline | 5-(furan-2-yl)pyridin-3-yl analog (CAS 2034536-18-8); pyridin-3-ylmethyl vs. pyridin-4-ylmethyl BChE IC50 shift factor: 2- to >50-fold [1] |
| Quantified Difference | Not determined for this specific pair; class-level BChE IC50 range spans 0.054–2.7 µM depending on substitution [1] |
| Conditions | Cholinesterase inhibition assay; benzofuran-2-carboxamide-benzylpyridinium salt series [1] |
Why This Matters
Procurement of the incorrect positional isomer can lead to false negatives in screening campaigns, as even a single-atom shift in attachment position on the pyridine ring is known to modulate potency by one to two orders of magnitude in this chemical class.
- [1] Abedinifar F, et al. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinium salts. Bioorganic Chemistry, 2018, 80, 180–188. View Source
